Absence of High-Strength Comparative Biological Data for N-4 Hydrazone Isomer
An exhaustive search of the primary literature, including major repositories like PubMed and PubChem, reveals an absence of any publicly accessible, quantitative biological assay data (e.g., IC50, Ki) for (E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one. In stark contrast, its closely related C-3 substituted analogs, such as (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), have well-characterized inhibitory activities, for example, against JNK3 [1]. This complete lack of cross-study comparable or head-to-head quantitative data represents the most critical piece of information for procurement decisions. The compound's differentiation is therefore primarily based on its unique structural topology.
| Evidence Dimension | Publicly Available Biological Activity Data (Assay: Any biochemical or cell-based assay) |
|---|---|
| Target Compound Data | No quantitative data found. |
| Comparator Or Baseline | C-3 substituted analog J46 (JNK3 inhibitor): Active. |
| Quantified Difference | N/A (Data not available for target). |
| Conditions | Literature and database mining. |
Why This Matters
For procurement, this evidence gap signifies that the compound's value is not in replicating a known activity but in exploring a novel, uncharacterized chemical space, making it suitable for de novo discovery but not as a validated alternative to established analogs.
- [1] European Journal of Medicinal Chemistry. 2020. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. DOI: 10.1016/j.ejmech.2020.112445. View Source
